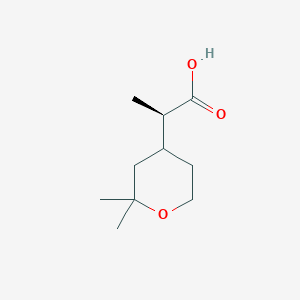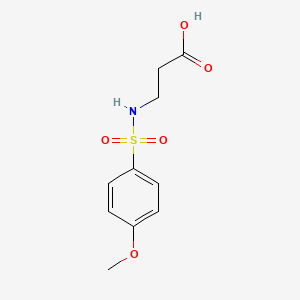
3-(4-Methoxy-benzenesulfonylamino)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Methoxy-benzenesulfonylamino)-propionic acid" is a derivative of benzenesulfonyl compounds, which are known for their diverse chemical reactivity and potential applications in pharmaceuticals and materials science. The papers provided discuss various derivatives and reactions involving benzenesulfonyl compounds, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives often involves starting materials such as benzoic acid derivatives or quinones, which are then reacted with different nucleophiles or subjected to conditions that promote the formation of the desired sulfonyl compound. For instance, heterocyclic compounds have been synthesized from 3-(4-phenyl) benzoyl propionic acid, which is structurally related to the compound of interest . Additionally, Lewis acid-promoted reactions have been used to create complex structures from benzenesulfonyl derivatives, indicating the potential for diverse synthetic routes .
Molecular Structure Analysis
The molecular structure of benzenesulfonylamino derivatives can be quite complex, with potential for polymorphism and chirality as seen in related compounds. For example, the crystal and molecular structure of a chiral phosphorus analogue of aspartic acid derivatives, which includes a 4-methoxyphenyl group, shows different configurations and hydrogen bonding patterns . This suggests that "3-(4-Methoxy-benzenesulfonylamino)-propionic acid" could also exhibit interesting structural features, including hydrogen bonding and possibly chiral centers.
Chemical Reactions Analysis
Benzenesulfonyl compounds participate in a variety of chemical reactions. The addition of benzenesulfinic acid to quinones, for example, results in the formation of phenyl-sulfonylhydroquinones, with the position of addition being influenced by the substituents on the quinone . This indicates that "3-(4-Methoxy-benzenesulfonylamino)-propionic acid" could also undergo addition reactions, potentially at different positions depending on its specific structure and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(4-Methoxy-benzenesulfonylamino)-propionic acid" can be inferred from related compounds. The presence of the methoxy group could affect the compound's solubility and reactivity. The benzenesulfonyl group is known to be a good leaving group in certain reactions, which could make the compound a useful intermediate in organic synthesis. The crystal structures of similar compounds have shown significant conformational differences and specific interactions like intramolecular aromatic π-π stacking and short C-H···O interactions, which could also be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Molecular Interactions
- Conformational Variations : The compound shows significant conformational differences in its L-tyrosine cores, indicating flexibility in molecular structure. This feature is important in the context of molecular interactions and designing drugs with targeted actions (Khan et al., 2011).
Antitumor and Anticancer Applications
- Isocoumarin Derivatives in Cancer Therapy : Isocoumarin derivatives of the compound, like NM-3, have shown potential in inducing cell death in carcinoma cells through the generation of reactive oxygen species. This could be significant for cancer treatment strategies (Yin et al., 2001).
- Synthesis of Antitumor Agents : The compound has been used in the synthesis of novel antitumor agents, indicating its potential in pharmaceutical applications targeting cancer (Mondal et al., 2003).
Photosensitizing Properties for Photodynamic Therapy
- Use in Photodynamic Therapy : Derivatives of the compound have shown promise as photosensitizers in photodynamic therapy for cancer treatment, highlighting its potential in medical applications requiring light activation (Pişkin et al., 2020).
Inhibitors in Medical Research
- Development of Leukotriene Synthesis Inhibitors : The compound has been used to develop inhibitors for leukotriene synthesis, which could have implications in treating conditions like asthma (Hutchinson et al., 2009).
Molecular Synthesis and Chemical Reactions
- Cyclization Reactions : It has been involved in Lewis Acid-Promoted reactions, indicating its utility in complex organic syntheses and the creation of diverse molecular structures (Engler & Scheibe, 1998).
Environmental and Biodegradation Studies
- Biodegradation of Azo Dyes : Research involving analogs of this compound has been conducted in the context of biodegradation of environmentally persistent compounds like azo dyes (Paszczynski et al., 1992).
Potential in Neurosurgery
- Endothelin Receptor Antagonists : Studies have explored its derivatives as endothelin receptor antagonists, potentially useful in preventing cerebral vasospasm post-subarachnoid hemorrhage (Zuccarello et al., 1996).
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-8-2-4-9(5-3-8)17(14,15)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHUTIQWIYFYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-benzenesulfonylamino)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

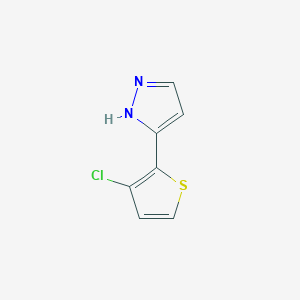
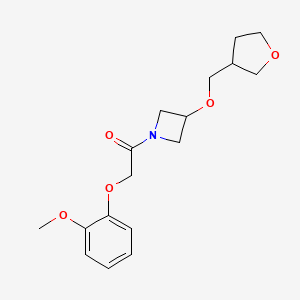
![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)
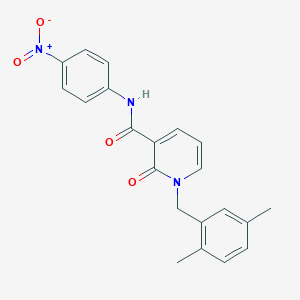
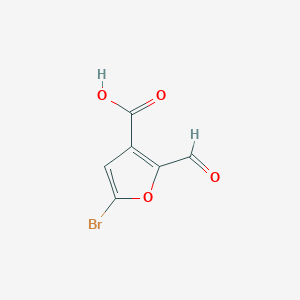
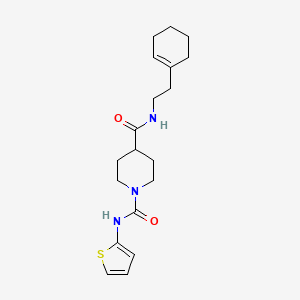
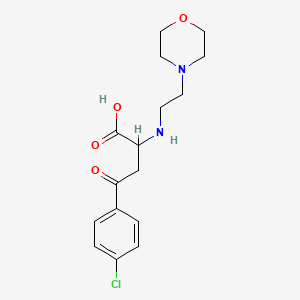
![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)
![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)
